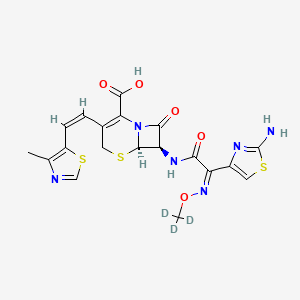
Cefditoren-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefditoren-d3 is a deuterium-labeled version of cefditoren, a third-generation cephalosporin antibiotic. Cefditoren is commonly used to treat bacterial infections, particularly those affecting the respiratory tract and skin. The deuterium labeling in this compound is used for research purposes, particularly in pharmacokinetic studies to track the drug’s behavior in the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cefditoren-d3 involves the incorporation of deuterium atoms into the cefditoren molecule. This is typically achieved through deuterium exchange reactions, where hydrogen atoms in the molecule are replaced with deuterium. The process involves several steps, including the preparation of intermediates and the final coupling reaction to form the deuterium-labeled compound.
Industrial Production Methods
Industrial production of this compound follows similar principles as the synthesis of cefditoren, with additional steps to ensure the incorporation of deuterium. The process involves large-scale chemical reactions under controlled conditions to produce the compound in sufficient quantities for research and development purposes.
Análisis De Reacciones Químicas
Types of Reactions
Cefditoren-d3, like its non-labeled counterpart, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups in the molecule are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may produce oxidized derivatives, while reduction can yield reduced forms of the compound. Substitution reactions result in modified this compound molecules with different functional groups.
Aplicaciones Científicas De Investigación
Cefditoren-d3 is primarily used in scientific research to study the pharmacokinetics and metabolism of cefditoren. The deuterium labeling allows researchers to track the compound’s behavior in the body more accurately. Applications include:
Chemistry: Studying the chemical properties and reactions of this compound.
Biology: Investigating the biological effects and interactions of the compound with cellular components.
Medicine: Understanding the pharmacokinetics, distribution, and metabolism of cefditoren in the body.
Industry: Developing new formulations and improving the efficacy of cefditoren-based treatments.
Mecanismo De Acción
Cefditoren-d3, like cefditoren, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the weakening and eventual lysis of the bacterial cell. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking in research studies.
Comparación Con Compuestos Similares
Cefditoren-d3 can be compared with other deuterium-labeled antibiotics and third-generation cephalosporins. Similar compounds include:
Cefpodoxime-d3: Another deuterium-labeled cephalosporin used for similar research purposes.
Cefixime-d3: A deuterium-labeled version of cefixime, used to study its pharmacokinetics and metabolism.
Cefdinir-d3: A deuterium-labeled version of cefdinir, used in pharmacokinetic studies.
This compound is unique in its specific labeling and the particular research applications it serves. Its use in tracking and studying the pharmacokinetics of cefditoren provides valuable insights that are not easily obtained with non-labeled compounds.
Propiedades
Fórmula molecular |
C19H18N6O5S3 |
|---|---|
Peso molecular |
509.6 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H18N6O5S3/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29)/b4-3-,24-12-/t13-,17-/m1/s1/i2D3 |
Clave InChI |
KMIPKYQIOVAHOP-IYBINBMQSA-N |
SMILES isomérico |
[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C\C4=C(N=CS4)C)C(=O)O |
SMILES canónico |
CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12402154.png)
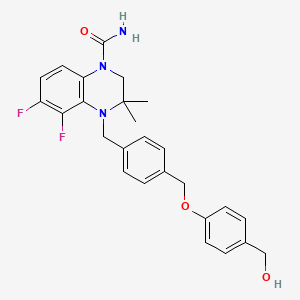
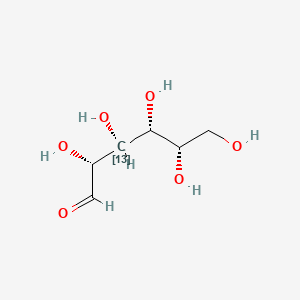
![tert-butyl 2-[[1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B12402168.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12402172.png)
![5-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402176.png)
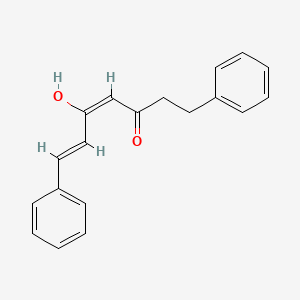
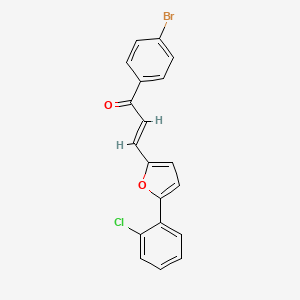

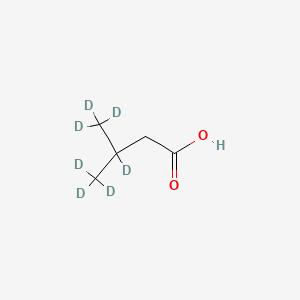
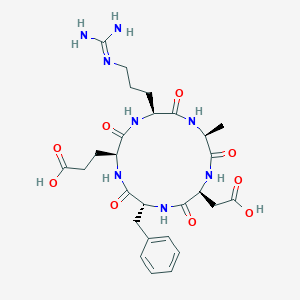
![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402212.png)
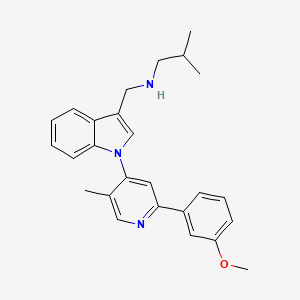
![4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide](/img/structure/B12402220.png)
